(RS)-2-Imino-3-(2-(2-pyridylsulphinyl)ethyl)-6-trifluoromethoxybenzothiazoline

Description

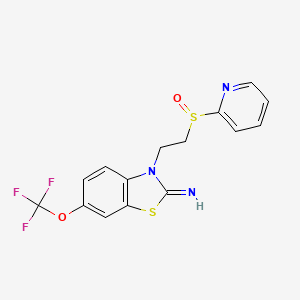

(RS)-2-Imino-3-(2-(2-pyridylsulphinyl)ethyl)-6-trifluoromethoxybenzothiazoline is a benzothiazoline derivative developed as part of efforts to optimize neuroprotective agents targeting glutamatergic pathways. Its structure features a 6-trifluoromethoxy substituent, a 2-imino group, and a 3-position ethyl chain modified with a 2-pyridylsulphinyl moiety. This compound is structurally related to riluzole, a known antiglutamatergic drug used in amyotrophic lateral sclerosis (ALS) therapy, but incorporates a pyridylsulphinyl group to enhance receptor interaction and pharmacokinetic properties .

Properties

CAS No. |

130997-48-7 |

|---|---|

Molecular Formula |

C15H12F3N3O2S2 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

3-(2-pyridin-2-ylsulfinylethyl)-6-(trifluoromethoxy)-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C15H12F3N3O2S2/c16-15(17,18)23-10-4-5-11-12(9-10)24-14(19)21(11)7-8-25(22)13-3-1-2-6-20-13/h1-6,9,19H,7-8H2 |

InChI Key |

VSKFJSHIZUMHBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)CCN2C3=C(C=C(C=C3)OC(F)(F)F)SC2=N |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imino group : A functional group containing nitrogen, which can influence the compound's reactivity and biological interactions.

- Pyridylsulphinyl moiety : This part of the molecule may contribute to its pharmacological properties, particularly in targeting specific biological pathways.

- Trifluoromethoxy group : The presence of trifluoromethoxy can enhance lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds similar to (RS)-2-Imino-3-(2-(2-pyridylsulphinyl)ethyl)-6-trifluoromethoxybenzothiazoline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various pathogens, including bacteria and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| This compound | C. albicans | 10 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of similar benzothiazoline derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with a related benzothiazoline derivative resulted in:

- Increased apoptosis rates : A significant increase in apoptotic cells was observed after 24 hours of treatment.

- Cell cycle arrest : The compound caused G1 phase arrest, preventing further cell division.

The proposed mechanisms by which This compound exerts its biological effects include:

- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.

- Interaction with cellular receptors : The structural features allow for binding to specific receptors, potentially altering signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The compound belongs to a class of 3-substituted-2-imino-benzothiazolines synthesized to improve antiglutamatergic activity. Key analogs and their structural/functional differences are summarized below:

Key Observations:

Substituent Effects on Activity :

- The introduction of sulfur-containing substituents (e.g., methylthio or methylsulfinyl) at the 3-position significantly enhances antiglutamatergic activity compared to riluzole. Compound II (methylthio) and III (methylsulfinyl) exhibit ED₅₀ values of 1.0 and 1.1 mg/kg, respectively, making them ~3x more potent than riluzole .

- Sulfoxide derivatives (e.g., III) generally show superior activity to sulfides (e.g., II) due to increased polarity and enhanced receptor binding via sulfoxide-oxygen interactions .

Unique Features of the Target Compound :

- The 2-pyridylsulphinyl group replaces the methyl group in III with a pyridine ring. This modification introduces:

- Aromatic π-π interactions with receptor sites.

- Enhanced solubility due to the polarizable pyridine ring, which may improve bioavailability .

Mechanistic Implications: The antiglutamatergic activity of these compounds correlates with their ability to block glutamate release or modulate ionotropic receptors. The pyridylsulphinyl group’s electronic and steric profile may optimize interactions with cysteine residues or hydrophobic pockets in target receptors, though specific data on the target compound’s efficacy remain unreported .

Pharmacokinetic and Toxicity Considerations

- Methylsulfinyl Derivative (III) : Higher metabolic stability than sulfide analogs due to sulfoxide resistance to further oxidation .

- Pyridylsulphinyl Derivative : The pyridine moiety may reduce hepatic toxicity risks compared to purely aliphatic sulfoxides, as aromatic systems are less prone to generating reactive metabolites .

Hypoxia Protection Studies

Select benzothiazolines, including III, demonstrated neuroprotection in hypobaric hypoxia models. The target compound’s pyridyl group may enhance blood-brain barrier penetration, but this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.